molecular formula C18H21F2N3O2 B2434368 N-[1-(2,4-Difluorophenyl)-3-oxo-3-(4-prop-2-ynylpiperazin-1-yl)propyl]acetamide CAS No. 1436108-74-5

N-[1-(2,4-Difluorophenyl)-3-oxo-3-(4-prop-2-ynylpiperazin-1-yl)propyl]acetamide

Cat. No. B2434368
CAS RN: 1436108-74-5
M. Wt: 349.382
InChI Key: ZDCULLUDHPLMNC-UHFFFAOYSA-N
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Description

N-[1-(2,4-Difluorophenyl)-3-oxo-3-(4-prop-2-ynylpiperazin-1-yl)propyl]acetamide, also known as DPA-714, is a selective ligand for the translocator protein (TSPO), which is primarily found in the outer mitochondrial membrane of cells. This compound has been extensively studied for its potential use in various scientific research applications, including neuroimaging, inflammation, and cancer research.

Scientific Research Applications

Synthesis and Positive Inotropic Evaluation

Compounds structurally related to N-[1-(2,4-Difluorophenyl)-3-oxo-3-(4-prop-2-ynylpiperazin-1-yl)propyl]acetamide have been synthesized and evaluated for their positive inotropic activity, showing potential for cardiac therapeutic applications (Wu et al., 2012).

Antiplasmodial Properties

Novel acetamides, including those with fluorophenyl groups, have been prepared and evaluated for antiplasmodial properties against Plasmodium falciparum, indicating potential for malaria treatment (Mphahlele et al., 2017).

Dual Cytokine Regulation

A derivative demonstrating dual regulation of tumor necrosis factor-alpha and interleukin-10 provides insights into potential applications in treating inflammatory diseases (Fukuda et al., 2000).

Analgesic Capsaicinoid

The synthesis and analysis of a capsaicinoid compound, showcasing the intricate relationship between molecular structure and analgesic properties, hint at potential applications in pain management (Park et al., 1995).

Photoreactions and Drug Stability

Research into the photoreactions of flutamide, a compound with similar functional groups, under different solvent conditions, provides insights into drug stability and phototoxicity, relevant for the development of safe pharmaceuticals (Watanabe et al., 2015).

Prostacyclin Receptor Agonist

Studies on prostacyclin receptor agonist prodrugs, such as NS-304, illustrate the therapeutic potential in vascular diseases and pulmonary arterial hypertension, highlighting the importance of selective receptor targeting (Kuwano et al., 2007).

properties

IUPAC Name

N-[1-(2,4-difluorophenyl)-3-oxo-3-(4-prop-2-ynylpiperazin-1-yl)propyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F2N3O2/c1-3-6-22-7-9-23(10-8-22)18(25)12-17(21-13(2)24)15-5-4-14(19)11-16(15)20/h1,4-5,11,17H,6-10,12H2,2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDCULLUDHPLMNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC(=O)N1CCN(CC1)CC#C)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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